suberedamine A

Description

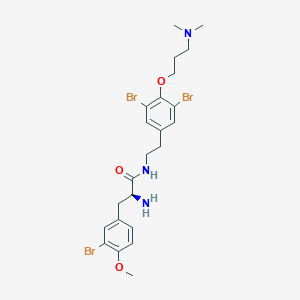

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H30Br3N3O3 |

|---|---|

Molecular Weight |

636.2 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-bromo-4-methoxyphenyl)-N-[2-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]ethyl]propanamide |

InChI |

InChI=1S/C23H30Br3N3O3/c1-29(2)9-4-10-32-22-18(25)12-16(13-19(22)26)7-8-28-23(30)20(27)14-15-5-6-21(31-3)17(24)11-15/h5-6,11-13,20H,4,7-10,14,27H2,1-3H3,(H,28,30)/t20-/m0/s1 |

InChI Key |

CPOMDHYOIBOZBW-FQEVSTJZSA-N |

Isomeric SMILES |

CN(C)CCCOC1=C(C=C(C=C1Br)CCNC(=O)[C@H](CC2=CC(=C(C=C2)OC)Br)N)Br |

Canonical SMILES |

CN(C)CCCOC1=C(C=C(C=C1Br)CCNC(=O)C(CC2=CC(=C(C=C2)OC)Br)N)Br |

Synonyms |

suberedamine A |

Origin of Product |

United States |

Isolation and Source Organism of Suberedamine a

Discovery and Initial Isolation from Marine Sponges

Suberedamine A was first discovered as a new cytotoxic bromotyrosine alkaloid. acs.orgnih.gov Its structure and properties were determined using spectroscopic data and chemical methods. nih.gov

Identification of the Genus Suberea as the Primary Source

The primary source of this compound is marine sponges belonging to the genus Suberea, which is part of the Aplysinellidae family in the order Verongida. acs.orgnih.gov Sponges in the Verongida order are well-known for producing a variety of bromotyrosine alkaloids, which are considered significant chemotaxonomic markers. nih.govdntb.gov.ua The specific species from which this compound was first isolated was identified as Suberea sp. acs.orgnih.gov Subsequent studies have also isolated it and its analogues from other species within this genus, including Suberea ianthelliformis. mdpi.comscribd.com

Geographic Collection Sites of Suberea Species Yielding this compound

The initial isolation of this compound came from a Suberea sp. sponge collected off Maeda Cape in Okinawa, Japan. acs.org Other Suberea species that produce related bromotyrosine alkaloids have been collected from various locations worldwide, including the Red Sea, Australia, and Polynesia, indicating a widespread distribution of these sponges. nih.govmdpi.comencyclopedia.pub

| Compound | Source Organism | Geographic Location | Reference |

|---|---|---|---|

| This compound | Suberea sp. | Maeda Cape, Okinawa, Japan | acs.org |

Methodologies for the Extraction and Initial Purification of this compound

The process of isolating this compound involves several standard natural product chemistry techniques. The general workflow begins with the extraction of the sponge material, followed by a series of purification steps to isolate the pure compound.

The collected sponge, a species of Suberea, was first extracted with methanol (B129727) (MeOH). acs.org The resulting extract contains a complex mixture of metabolites from the sponge. This crude extract is then subjected to further separation processes. While the specific details for this compound's purification are consolidated from general alkaloid extraction procedures, they typically involve solvent partitioning and chromatography.

The methanolic extract is often partitioned between different immiscible solvents to separate compounds based on their polarity. This is followed by various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to separate the individual compounds. nih.gov In the case of this compound, its final purification yields it as a pale yellow powder. acs.org Its molecular formula was determined as C₂₃H₃₀N₃O₃Br₃ through high-resolution fast atom bombardment mass spectrometry (HRFABMS). acs.org

Co-occurrence with Analogues (e.g., Suberedamine B) and Related Metabolites

This compound is not found in isolation. It co-occurs with a variety of other structurally similar compounds, most notably its analogue, suberedamine B. acs.orgnih.gov Both this compound and B were isolated from the same Suberea sp. sponge. acs.org

Beyond suberedamine B, a number of other bromotyrosine-derived metabolites have been isolated from the same sponge extract. These include ma'edamines A and B, which feature a unique 2(1H)pyrazinone moiety, and aplysamine-2 (B1232646). acs.orgnih.gov It is suggested that this compound may be a biogenetic precursor to aplysamine-2 through an oxidation process. acs.org The co-isolation of these diverse but related alkaloids highlights the rich chemical diversity within the Suberea genus. nih.govresearchgate.net

Suberea| Compound Name | Compound Class | Reference |

|---|---|---|

| Suberedamine B | Bromotyrosine Alkaloid | acs.orgnih.gov |

| Ma'edamine A | Bromotyrosine Alkaloid | acs.orgnih.gov |

| Ma'edamine B | Bromotyrosine Alkaloid | nih.gov |

| Aplysamine-2 | Bromotyrosine Alkaloid | nih.gov |

| Purpureamine H | Bromotyrosine Alkaloid | nih.gov |

| Purpureamine I | Bromotyrosine Alkaloid | nih.gov |

Structural Elucidation of Suberedamine a

Application of Spectroscopic Techniques for Core Structure Determination

The foundational step in characterizing any new natural product is the determination of its molecular structure. For suberedamine A, this was achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provided a comprehensive picture of its atomic connectivity and molecular formula. nih.govacs.orgbenchchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-Hydrogen Framework Analysis

NMR spectroscopy was instrumental in piecing together the carbon-hydrogen framework of this compound. acs.orgbenchchem.com Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers were able to map out the connectivity of protons and carbons within the molecule.

The ¹H NMR spectrum of this compound revealed the presence of aromatic protons, olefinic protons, and various aliphatic protons, providing initial clues about the different structural motifs present. acs.orgmdpi.com Further analysis using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allowed for the definitive assignment of these signals and the establishment of spin systems. mdpi.com For instance, COSY experiments revealed correlations between adjacent protons, helping to trace out the ethylamino linkage, while HMBC correlations provided long-range connectivity information, linking different fragments of the molecule together. acs.org

A key feature identified through NMR was the presence of two distinct bromotyrosine-derived units. The chemical shifts and coupling constants of the aromatic and benzylic protons were characteristic of such structures. The presence of a primary amino group was also suggested by the NMR data and later confirmed by a positive ninhydrin (B49086) test. acs.org

Table 1: Selected ¹H and ¹³C NMR Data for this compound

| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |

|---|---|---|

| 8 | Data not available | 56.5 |

| 7 | Data not available | Data not available |

| 11 | Data not available | Data not available |

| 12 | Data not available | Data not available |

This table is based on partial data available in the literature. A complete dataset is not publicly available.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound. acs.orgbenchchem.com Fast Atom Bombardment Mass Spectrometry (FABMS) of this compound displayed a characteristic cluster of pseudomolecular ion peaks at m/z 634, 636, 638, and 640, with an intensity ratio of 1:3:3:1. acs.org This isotopic pattern is a definitive indicator of the presence of three bromine atoms in the molecule. acs.org

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) further refined this information, providing an exact mass measurement that led to the determination of the molecular formula as C₂₃H₃₀N₃O₃Br₃. acs.org This formula was essential for confirming the deductions made from NMR data and for calculating the degree of unsaturation, which aided in confirming the presence of aromatic rings and double bonds.

Determination of Absolute Configuration

Beyond determining the connectivity of atoms, a complete structural elucidation requires defining the three-dimensional arrangement of atoms in space, known as the absolute configuration. For this compound, this was a critical step in fully characterizing the molecule.

Chiral Analysis Methods (e.g., Chiral HPLC)

The key to determining the absolute configuration of the single stereocenter in this compound (at position C-8) involved chemical degradation followed by chiral analysis. acs.orgnih.gov The molecule was first hydrolyzed using hydrobromic acid to break the amide bond and liberate the constituent amino acid. acs.org This was followed by catalytic reduction with palladium-charcoal under a hydrogen atmosphere. acs.org

The resulting amino acid derivative was then analyzed using chiral High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov Chiral HPLC is a powerful technique that utilizes a chiral stationary phase to separate enantiomers, allowing for the determination of the stereochemical composition of a sample. chiralpedia.comsigmaaldrich.com

Assignment of Stereochemistry (e.g., 8S-configuration)

The chiral HPLC analysis of the hydrolyzed and reduced product of this compound revealed a peak corresponding to L-tyrosine, with no detectable peak for D-tyrosine. acs.org Since L-amino acids possess an S-configuration at the α-carbon (with a few exceptions based on Cahn-Ingold-Prelog priority rules), this result unequivocally established the absolute configuration at the C-8 position of this compound as S. acs.orgnih.gov This finding was crucial for the complete and unambiguous structural assignment of the natural product.

Comparative Structural Analysis with Related Bromotyrosine Alkaloids

This compound belongs to the large and diverse family of bromotyrosine alkaloids, which are characteristic secondary metabolites of marine sponges, particularly those of the order Verongiida. mdpi.comresearchgate.net Structurally, it is a dimeric bromotyrosine derivative, a common architectural motif within this class of compounds. mdpi.comresearchgate.net

A closely related analog is suberedamine B, which was isolated from the same sponge species. nih.govacs.org Spectroscopic analysis revealed that suberedamine B is the 8-N-methyl analog of this compound. acs.org This was confirmed by the upfield shift of the C-8 carbon signal in the ¹³C NMR spectrum of suberedamine B compared to this compound, and by HMBC correlations from the N-methyl protons to the C-8 carbon. acs.org Like this compound, the absolute configuration at C-8 in suberedamine B was also determined to be S. acs.org

Other related compounds from the same sponge include ma'edamines A and B, which feature a unique 2(1H)pyrazinone ring, and aplysamine-2 (B1232646). acs.org The co-occurrence of these compounds suggests a common biosynthetic pathway. It is hypothesized that this compound could be a biosynthetic precursor to aplysamine-2 through oxidation, which could then lead to the formation of ma'edamine A. acs.org This comparative analysis not only helps to place this compound within a broader chemical context but also provides insights into the biosynthetic relationships between these complex natural products.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Suberedamine B |

| Ma'edamine A |

| Ma'edamine B |

| Aplysamine-2 |

| L-tyrosine |

| D-tyrosine |

| N-methyltyrosine |

| Purpuramine H |

Advanced Structural Characterization Methods for Detailed Molecular Architecture

The definitive molecular architecture of this compound was established through a combination of sophisticated spectroscopic techniques and chemical degradation methods. These advanced analyses were crucial for determining its elemental composition, functional groups, atomic connectivity, and absolute stereochemistry.

Initial characterization began with mass spectrometry. acs.org Fast Atom Bombardment Mass Spectrometry (FABMS) provided the first clues to the compound's halogenation pattern. The analysis revealed a distinctive cluster of pseudomolecular ion peaks at m/z 634, 636, 638, and 640, with a relative intensity ratio of 1:3:3:1. acs.org This isotopic pattern is characteristic of a molecule containing three bromine atoms. acs.orgyoutube.com High-Resolution FABMS (HRFABMS) further refined this data, establishing the precise molecular formula as C₂₃H₃₀N₃O₃Br₃. acs.org

Spectroscopic and chemical tests offered insights into the functional groups present in the molecule. Infrared (IR) spectroscopy indicated the presence of hydroxyl (OH) and/or amine (NH) groups, evidenced by an absorption band at 3420 cm⁻¹, and an amide carbonyl group, identified by an absorption at 1685 cm⁻¹. acs.org Concurrently, a positive reaction to a ninhydrin test confirmed the existence of at least one primary amino group within the structure. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in mapping the carbon-hydrogen framework. benchchem.com While detailed 1D NMR data is extensive, two-dimensional (2D) NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), were vital for assembling the molecular fragments. HMBC experiments establish long-range (typically 2-3 bond) correlations between protons and carbons. In the case of this compound, key HMBC correlations were observed from C-7 to C-8 and from C-11 to C-12, helping to connect different parts of the molecule. acs.org Analysis of the ¹³C NMR spectrum identified a methine carbon signal at δc 56.52, which was assigned as being adjacent to both a primary amino group and an amide carbonyl group. acs.org

The final piece of the structural puzzle, the absolute stereochemistry at the C-8 position, was determined through chemical means. acs.org this compound was subjected to hydrolysis using hydrobromic acid, followed by catalytic reduction with palladium-charcoal under a hydrogen atmosphere. acs.org The resulting amino acid residue was then analyzed using chiral High-Performance Liquid Chromatography (HPLC). This analysis unequivocally identified the residue as L-tyrosine, with no D-tyrosine detected. This result established the absolute configuration at the C-8 chiral center as S. acs.org

The collective data from these advanced methods provided a comprehensive and unambiguous structural assignment for this compound. acs.org

Table 1: Spectroscopic Data for this compound

| Analytical Method | Observation | Implication | Reference |

|---|---|---|---|

| FABMS | Pseudomolecular ion peaks at m/z 634, 636, 638, 640 (1:3:3:1 ratio) | Presence of three bromine atoms | acs.org |

| HRFABMS | [M+H]⁺ at m/z 633.9403 | Molecular Formula: C₂₃H₃₀N₃O₃Br₃ | acs.org |

| IR Spectroscopy | Absorptions at 3420 cm⁻¹ and 1685 cm⁻¹ | Presence of OH/NH and amide carbonyl groups | acs.org |

| Ninhydrin Test | Positive result | Presence of a primary amino group | acs.org |

| ¹³C NMR | Signal at δc 56.52 | Methine carbon adjacent to an amino and amide carbonyl group | acs.org |

| HMBC | Correlations from C-7 to C-8 and C-11 to C-12 | Connectivity of molecular fragments | acs.org |

| Chiral HPLC | Detection of L-tyrosine after degradation | 8S-configuration | acs.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Suberedamine B |

| Ma'edamines A |

| Ma'edamines B |

| Aplysamine-2 |

| Purpuramine H |

| Purpuramine I |

| L-tyrosine |

Synthetic Endeavors and Methodological Advances for Suberedamine a

Total Synthesis Approaches to Suberedamine A and its Analogues

The first total synthesis of this compound was reported as part of a broader effort to synthesize a series of purpurealidin E-derived marine sponge metabolites. ebi.ac.uk This work not only provided access to this compound but also to its analogue suberedamine B, alongside other related natural products like aplysamine-2 (B1232646) and aplyzanzine A. ebi.ac.uk

The central strategy for the synthesis of these dimeric alkaloids involves the coupling of two specifically functionalized bromotyrosine-derived units. The key transformation is the formation of an amide bond, which links the two halves of the molecule. Researchers employed a carbodiimide-mediated coupling reaction to achieve this. ebi.ac.uk For the synthesis of this compound, this involved the coupling of an appropriately protected 3-bromo-O-methyl-(S)-tyrosine unit with a 3,5-dibromotyramine derivative. ebi.ac.ukwikipedia.org The successful synthesis and subsequent comparison of spectroscopic data with that of the isolated natural product unequivocally confirmed the structure of this compound. ebi.ac.uk

This synthetic approach proved to be versatile, allowing for the creation of a small library of related natural products by varying the coupling partners. researchgate.net The table below summarizes the key dimeric bromotyrosine alkaloids synthesized using this methodology.

| Synthesized Compound | General Structure | Key Coupling Fragments | Reference |

| This compound | Dimeric Bromotyrosine Alkaloid | N-Boc-3-bromo-O-methyl-(S)-tyrosine and a 3,5-dibromotyramine derivative | ebi.ac.uk |

| Suberedamine B | Dimeric Bromotyrosine Alkaloid | N-Boc-3-bromo-O-methyl-(S)-tyrosine and a different brominated tyramine (B21549) derivative | ebi.ac.uk |

| Aplysamine-2 | Dimeric Bromotyrosine Alkaloid | Appropriate bromotyrosine and tyramine units | ebi.ac.uk |

| Aplyzanzine A | Dimeric Bromotyrosine Alkaloid | Appropriate bromotyrosine and tyramine units | ebi.ac.uk |

Table 1: Summary of Synthesized Dimeric Bromotyrosine Alkaloids

Semi-Synthetic Transformations and Derivative Generation

Semi-synthesis refers to the chemical modification of a compound isolated from a natural source to create new derivatives. ebi.ac.ukresearchgate.net Such transformations are valuable for improving the pharmacological properties of a natural product or for exploring its structure-activity relationship. nih.govsunderland.ac.uk While no studies have been published describing the semi-synthesis of this compound starting from the isolated natural product, the total synthesis campaign itself incorporated the generation of derivatives.

The synthetic strategy employed by Kottakota and colleagues is a prime example of derivative generation, where a common synthetic pathway is utilized to produce a range of structurally related molecules. ebi.ac.uk By preparing a set of different brominated tyrosine and tyramine building blocks, they were able to couple them in various combinations to generate not only this compound but also suberedamine B, aplysamine-2, and aplyzanzine A. ebi.ac.ukresearchgate.net This approach provides a library of related compounds from a unified synthetic route, which is crucial for comparative biological evaluation. ebi.ac.uk The generation of these analogues allows for the systematic investigation of how changes in the bromination pattern and other structural features affect biological activity. researchgate.net

Key Synthetic Challenges and Stereochemical Control

The synthesis of this compound presents several significant challenges that must be overcome to achieve an efficient and selective route. youtube.com

Regioselectivity : The aromatic rings of this compound are substituted with bromine atoms at specific positions. Achieving this precise regiochemical arrangement of substituents is a major hurdle. Direct bromination of the parent tyrosine or tyramine scaffolds often leads to mixtures of isomers, making it an unsuitable strategy for a targeted synthesis. Therefore, the synthesis of the precursor building blocks with the correct bromination pattern is a critical and challenging step.

Regioselective and Stereoselective Synthesis Strategies

To address the challenges outlined above, specific strategies were implemented in the total synthesis of this compound. These methods ensure precise control over the molecular architecture.

Stereoselective Strategy : The issue of stereochemical control was effectively solved by employing a chiral pool synthesis approach. The synthesis began with a readily available, enantiomerically pure starting material, N-tert-butoxycarbonyl-(S)-tyrosine (N-Boc-(S)-tyrosine). By starting with the desired stereochemistry already in place, the need for asymmetric induction or chiral resolution at a later stage was circumvented. This strategy ensures that the final product, this compound, is formed as a single enantiomer corresponding to the natural product.

Regioselective Strategy : The challenge of regioselectivity was addressed by synthesizing or using pre-functionalized starting materials. Instead of attempting to selectively brominate a complex intermediate, the synthesis utilized building blocks where the bromine atoms were already in the correct positions. The synthesis involved the preparation of two key intermediates: a protected 3-bromo-O-methyl-(S)-tyrosine and a 3,5-dibromotyramine derivative. ebi.ac.ukwikipedia.org This approach breaks down the complex problem of regioselectivity into the more manageable synthesis of simpler, correctly substituted precursors. The table below illustrates the key building blocks used to construct different analogues, showcasing the regiochemical strategy.

| Final Product | Tyrosine-derived Building Block (Acid) | Tyramine-derived Building Block (Amine) |

| This compound | N-Boc-3-bromo-O-methyl-(S)-tyrosine | 3-(3,5-dibromo-4-(3-(dimethylamino)propoxy)phenyl)ethan-1-amine |

| Suberedamine B | N-Boc-3-bromo-O-methyl-(S)-tyrosine | 3-(3,5-dibromo-4-methoxyphenyl)ethan-1-amine (Hypothetical based on structure) |

| Aplysamine-2 | 3,5-Dibromo-N-Boc-(S)-tyrosine | 3-(4-hydroxyphenyl)ethan-1-amine (Tyramine) |

Table 2: Regioselective Building Blocks for the Synthesis of this compound and Analogues

The successful application of these strategies enabled the first total synthesis of this compound and its congeners, providing valuable insight into the chemical synthesis of complex marine natural products. ebi.ac.uk

Biosynthetic Pathway Investigation of Suberedamine a

Proposed Biogenetic Routes from Bromotyrosine Precursors

The biosynthesis of suberedamine A is hypothesized to originate from the condensation of two bromotyrosine units. mdpi.com This proposed pathway is a common theme among a class of marine natural products known as bromotyrosine alkaloids, which are characteristic secondary metabolites of sponges belonging to the order Verongida. researchgate.net

The metabolic journey is believed to commence with the bromination of the amino acid tyrosine. mdpi.com This initial step is catalyzed by bromoperoxidase enzymes, resulting in the formation of a brominated tyrosine intermediate. mdpi.com From this key intermediate, several divergent pathways can lead to a variety of bromotyrosine derivatives.

One proposed route involves the O-methylation of the brominated tyrosine intermediate, followed by the oxidation of the amine group to an oxime. mdpi.com Alternatively, the pathway can proceed through the formation of compounds like purpuramines and aplysamines. mdpi.com this compound, along with its counterpart suberedamine B, are considered to be precursors to other complex alkaloids, such as ma'edamines A and B. mdpi.com The structural architecture of this compound suggests a dimeric assembly of bromotyrosine-derived units. researchgate.net

Table 1: Proposed Key Steps in the Biogenesis of this compound

| Step | Description | Precursor(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Bromination | Tyrosine | Brominated Tyrosine |

| 2 | Condensation | Two bromotyrosine units | This compound |

Experimental Evidence for Precursor Incorporation (e.g., Isotope Labeling Studies)

To experimentally validate the proposed biosynthetic pathways, isotope labeling studies are a powerful tool. generalmetabolics.comnih.gov This technique involves feeding an organism with a precursor molecule that has been enriched with a stable isotope, such as ¹³C or ¹⁵N. nih.gov By tracking the incorporation of this label into the final natural product, researchers can definitively identify the building blocks of the molecule. nih.gov

While specific isotope labeling studies exclusively targeting this compound are not extensively detailed in the available literature, the general methodology for investigating the biosynthesis of marine natural products is well-established. generalmetabolics.comnih.gov For bromotyrosine alkaloids, this would involve administering labeled tyrosine or bromide to the producing sponge or its associated microorganisms. Subsequent isolation of this compound and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would reveal the positions and extent of isotope incorporation. nih.govbenchchem.com This data provides direct evidence for the precursor-product relationship and helps to elucidate the sequence of enzymatic reactions. nih.gov The absolute configuration at a specific carbon atom (C-8) in this compound has been determined as S through chiral HPLC analysis of its hydrolysate, providing further structural detail crucial for biosynthetic considerations. nih.gov

Table 2: Illustrative Isotope Labeling Experiment for this compound Biosynthesis

| Isotopic Tracer | Administration Method | Analytical Technique | Expected Outcome |

|---|---|---|---|

| ¹³C-labeled Tyrosine | Incubation with sponge tissue or symbionts | NMR, Mass Spectrometry | Incorporation of ¹³C into the tyrosine-derived portions of the this compound molecule. |

| ⁸¹Br-labeled Bromide | Incubation with sponge tissue or symbionts | Mass Spectrometry | Presence of the ⁸¹Br isotope in the this compound molecule, confirming the bromination step. |

Identification and Characterization of Putative Biosynthetic Gene Clusters

The genetic blueprint for the biosynthesis of secondary metabolites like this compound is encoded within biosynthetic gene clusters (BGCs). secondarymetabolites.orgnih.gov These are contiguous sets of genes within an organism's genome that code for the enzymes and other proteins required to produce a specific natural product. nih.govnih.gov The identification and analysis of these BGCs are fundamental to understanding the complete biosynthetic pathway. secondarymetabolites.org

Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in identifying putative BGCs from genomic data. benchchem.com For this compound, this would involve sequencing the genome of the producing Suberea sponge and its associated microbial symbionts, as sponges are known to host a diverse community of microorganisms that are often the true producers of these compounds.

Once a candidate BGC is identified, its genes are annotated to predict their functions based on sequence similarity to known enzymes. u-tokyo.ac.jp For bromotyrosine alkaloids, the BGC would be expected to contain genes encoding for enzymes such as halogenases (for bromination), oxidases, methyltransferases, and enzymes responsible for the condensation of the precursor units. mdpi.com The organization of these genes within the cluster can also provide clues about the order of reactions in the pathway. mdpi.com

Table 3: Hypothetical Gene Functions in a this compound Biosynthetic Gene Cluster

| Gene (Putative) | Encoded Enzyme/Protein | Proposed Function in Biosynthesis |

|---|---|---|

| subA | Flavin-dependent halogenase | Bromination of tyrosine precursor. |

| subB | Monoxygenase | Oxidation of intermediates. |

| subC | Condensation enzyme | Dimerization of bromotyrosine units. |

| subD | Methyltransferase | O-methylation of phenolic hydroxyl groups. |

| subE | Transporter protein | Export of this compound from the cell. |

Enzymatic Studies of Key Steps in the Biosynthetic Pathway

Elucidating the function of individual enzymes within the biosynthetic pathway is crucial for a complete understanding of this compound formation. This involves expressing the genes identified in the BGC in a heterologous host (like E. coli or yeast) and then purifying the resulting enzymes for in vitro characterization. nih.gov

These enzymatic assays would aim to demonstrate the specific catalytic activity of each enzyme. For instance, the putative halogenase would be tested for its ability to brominate tyrosine in the presence of bromide ions and a suitable oxidant. Similarly, the condensation enzyme would be assayed for its capacity to join two bromotyrosine-derived precursors to form the core structure of this compound. The study of these enzymes provides definitive proof of their role in the biosynthetic pathway and allows for a detailed investigation of their reaction mechanisms, substrate specificity, and kinetics. nih.govbeilstein-journals.org While specific enzymatic studies for this compound are not yet reported in detail, this approach represents the frontier of research in marine natural product biosynthesis.

Biological Activities and Preclinical Efficacy of Suberedamine a

In Vitro Cytotoxic Activities Against Various Cancer Cell Lines

Suberedamine A has demonstrated notable cytotoxic activity against both murine and human cancer cell lines in laboratory settings.

Studies have shown that this compound possesses potent cytotoxic effects against the murine lymphocytic leukemia cell line, L1210. nih.govmdpi.com In one study, the compound exhibited an IC₅₀ value of 8.0 µg/mL against L1210 cells. acs.org The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

While this compound's activity against L1210 is documented, specific research detailing its cytotoxic effects on the P388D1 murine lymphoma cell line is not extensively covered in the reviewed literature. However, other related compounds isolated from Suberea sponges have shown moderate cytotoxicity against P388D1 cells. mdpi.com

| Cell Line | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|

| L1210 | 8.0 | acs.org |

| P388D1 | Data not available |

This compound has been evaluated for its cytotoxicity against several human carcinoma cell lines. It has shown activity against the KB human epidermoid carcinoma cell line, with a reported IC₅₀ value of 9.0 µg/mL. acs.org Furthermore, against the human promyelocytic leukemia cell line (HL-60), this compound displayed an IC₅₀ value of 5.8 µM. benchchem.com

There is limited specific data in the reviewed scientific literature regarding the direct cytotoxic activity of this compound against HCT-116 (human colon cancer) and HeLa (human cervical cancer) cell lines. However, other compounds isolated from the same Suberea species have demonstrated cytotoxic effects against these cell lines. griffith.edu.au

| Cell Line | IC₅₀ Value | Reference |

|---|---|---|

| KB | 9.0 µg/mL | acs.org |

| HL-60 | 5.8 µM | benchchem.com |

| HCT-116 | Data not available | |

| HeLa | Data not available |

The cytotoxic profile of this compound is often compared to its structural analog, suberedamine B, which was isolated from the same sponge. acs.orgmdpi.com Against the L1210 murine leukemia cell line, suberedamine B showed comparable cytotoxicity with an IC₅₀ of 8.6 µg/mL, while it was less active against the KB cell line with an IC₅₀ value greater than 10 µg/mL. acs.org

In contrast, when tested against the HL-60 human leukemia cell line, suberedamine B was found to be more potent than this compound. benchchem.com Suberedamine B exhibited an IC₅₀ value of 2.1 µM, which is significantly lower than the 5.8 µM observed for this compound, suggesting that the additional methyl group in suberedamine B may enhance its cytotoxic potential in certain cell types. benchchem.com

| Compound | L1210 (IC₅₀, µg/mL) | KB (IC₅₀, µg/mL) | HL-60 (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| This compound | 8.0 | 9.0 | 5.8 | acs.orgbenchchem.com |

| Suberedamine B | 8.6 | >10 | 2.1 | acs.orgbenchchem.com |

Antimicrobial Activities

In addition to its anticancer potential, this compound has been investigated for its ability to inhibit the growth of various microorganisms.

This compound has demonstrated antibacterial properties, particularly against Gram-positive bacteria. benchchem.com Research shows that both this compound and suberedamine B exhibit antibacterial activity against Micrococcus luteus, with a reported minimum inhibitory concentration (MIC) value of 12.6 µg/mL. acs.orgmdpi.com It has also been noted that suberedamines inhibit other Gram-positive bacteria, such as Staphylococcus aureus. benchchem.com

Specific data on the efficacy of this compound against the Gram-negative bacteria Escherichia coli and Vibrio species is not prominently available in the reviewed literature.

| Bacterial Species | Activity/MIC Value | Reference |

|---|---|---|

| Micrococcus luteus | 12.6 µg/mL | acs.orgmdpi.com |

| Staphylococcus aureus | Inhibitory activity reported | benchchem.com |

| Escherichia coli | Data not available | |

| Vibrio species | Data not available |

The antifungal potential of this compound has been compared to related compounds. Its efficacy against fungal pathogens like Candida albicans is reportedly reduced when compared to other bromotyrosine alkaloids such as aplysamine 6. benchchem.com While other metabolites from Suberea species have shown moderate activity against Candida albicans, specific studies detailing a direct and potent antifungal effect of this compound are limited. griffith.edu.au

Activity against Mycobacteria (e.g., Mycobacterium tuberculosis)

This compound has demonstrated potential as an antimycobacterial agent. Research involving a series of synthesized marine sponge metabolites revealed that this compound exhibits modest inhibitory activity against slow-growing mycobacteria, including the significant human pathogen Mycobacterium tuberculosis. nih.gov In these studies, the minimum inhibitory concentration (MIC) for this compound was determined to be in the range of 25-50 μg/mL. nih.gov This finding positions this compound as a compound of interest for further investigation in the development of new therapeutic strategies against tuberculosis. nih.govmdpi.com The activity is part of a broader screening of purpurealidin E-derived metabolites, which identified several compounds with similar levels of antimycobacterial efficacy. nih.gov

Table 1: Antimycobacterial Activity of this compound

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|

Other Biological Activities

Beyond its antimycobacterial properties, the chemical class to which this compound belongs—bromotyrosine alkaloids from marine sponges—is recognized for a range of other significant biological activities. nih.gov

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence and biofilm formation. plos.orgscielo.br Interfering with QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. scielo.br While direct studies detailing the quorum sensing inhibitory (QSi) activity of this compound are limited, related bromotyrosine metabolites isolated from marine sponges have shown notable QSi properties. mdpi.com For instance, novel tetrabromotyrosine derivatives from the Polynesian sponge Pseudoceratina n. sp. were found to inhibit QS in Vibrio harveyi. nih.govmdpi.com Given that this compound shares the core bromotyrosine scaffold, it is considered a plausible candidate for possessing similar QSi activity, warranting further specific investigation. helsinki.fi

Antifouling Potential

Biofouling, the accumulation of microorganisms, plants, and algae on wetted surfaces, is a significant issue for maritime industries. mdpi.com Marine organisms, particularly sponges, have evolved chemical defenses to prevent fouling on their own surfaces, often by producing secondary metabolites with antifouling properties. nih.gov Bromotyrosine derivatives are a well-known class of compounds with such activity. nih.govmdpi.com These compounds can deter the initial formation of bacterial biofilms, which is a critical first step in the biofouling process. mdpi.com The antifouling potential of crude extracts from various marine invertebrates has been demonstrated, highlighting the role of their constituent natural products. mdpi.com As a bromotyrosine alkaloid isolated from a marine sponge, this compound is positioned as a compound with significant potential for development as a natural, environmentally friendly antifouling agent. helsinki.fi

Development and Utilization of Relevant Preclinical In Vitro and In Vivo Models

The evaluation of this compound and similar marine natural products relies on a tiered system of preclinical models to characterize their biological activities. isnff-jfb.com

In Vitro Models: Initial screening and characterization of biological activity are predominantly conducted using in vitro systems. These models are essential for high-throughput screening and for obtaining specific mechanistic data. nih.gov

Antimycobacterial Assays: The activity of this compound against M. tuberculosis was determined using microbial sensitivity tests, likely a microplate-based assay where the minimum inhibitory concentration (MIC) is measured. nih.govtubitak.gov.tr These assays are standard preclinical tools for the initial evaluation of potential anti-TB compounds. mdpi.com

Quorum Sensing Inhibition Assays: To assess QSi potential, researchers use bacterial biosensor strains. plos.org These are genetically modified bacteria that produce a measurable signal, such as fluorescence or luminescence (e.g., in Vibrio harveyi), in response to QS signals. A reduction in this signal in the presence of a test compound indicates QSi activity. nih.gov

Antifouling Assays: The antifouling potential is often first tested in vitro using biofilm formation assays. mdpi.com These typically involve exposing relevant marine bacteria, such as Pseudomonas aeruginosa, to the compound and quantifying the resulting biofilm using methods like the crystal violet assay. mdpi.com

Cytotoxicity Assays: Before advancing to more complex models, the cytotoxicity of compounds like this compound is evaluated against various cell lines (e.g., L1210 and KB cell lines). mdpi.com This provides an early indication of the compound's therapeutic window.

In Vivo Models: Following promising in vitro results, in vivo models are employed to understand a compound's activity and behavior in a whole-organism context. animalab.eu While specific in vivo studies for this compound are not detailed in the available literature, standard preclinical models would be applicable.

Mouse Models: Murine models are the standard for preclinical efficacy and toxicology studies. animalab.eu For a compound with antimycobacterial activity, a mouse model of tuberculosis infection would be the logical next step to evaluate its efficacy in vivo. For other activities, such as cytotoxicity, patient-derived xenografts (PDX) in mice are advanced models used to test drug response in a context that more closely mimics human tumors. nih.gov

The progression from simple in vitro assays to complex in vivo systems is a critical pathway in the preclinical development of novel compounds like this compound, ensuring a thorough evaluation of their therapeutic potential. isnff-jfb.comrsc.org

Mechanistic Insights into the Biological Actions of Suberedamine a

Investigation of Molecular Targets and Binding Interactions

The biological activity of any compound is intrinsically linked to its interaction with specific molecular targets within the cell. For suberedamine A, research has pointed towards its engagement with key cellular machinery, leading to the observed cytotoxic outcomes.

Interaction with Enzymes and Receptors

While direct binding studies on this compound with a wide array of enzymes and receptors are not extensively documented, the broader class of bromotyrosine alkaloids has been shown to interact with various protein targets. nih.gov These interactions are often the basis for their diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibitory effects. researchgate.netresearchgate.net The chemical structure of this compound, featuring a complex dimeric architecture with bromine atoms, provides multiple points for potential interactions with the active or allosteric sites of enzymes and receptors. mdpi.com These interactions can modulate the protein's function, leading to a cascade of downstream cellular events. For instance, the interaction of alkaloids with receptors on the cell surface can trigger signaling pathways, while binding to enzymes can either inhibit or enhance their catalytic activity. frontiersin.orgpressbooks.pub

Potential Inhibition of Specific Enzymes (e.g., Arylamine N-acetyltransferase)

Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of various drugs and carcinogens. nih.govkingston.ac.uk Inhibition of NATs is a strategy being explored for therapeutic purposes, including in cancer and infectious diseases like tuberculosis. nih.gov While there is no direct evidence of this compound inhibiting arylamine N-acetyltransferase, other marine natural products have demonstrated inhibitory activity against various enzymes. Given that NATs possess a catalytic triad (B1167595) (Cys-His-Asp) in their active site that is crucial for their function, it is plausible that electrophilic centers within the this compound molecule could interact with these residues. nih.govkingston.ac.uk The presence of bromine atoms on the tyrosine residues of this compound could influence its electronic properties and steric conformation, potentially allowing it to fit into the active site of enzymes like NAT and interfere with their function. Further enzymatic assays and molecular docking studies are necessary to confirm and characterize any potential inhibitory effects of this compound on arylamine N-acetyltransferase.

Elucidation of Cellular Pathways Modulated by this compound

The cytotoxic effects of this compound against cancer cell lines, such as murine leukemia L1210 and human epidermoid carcinoma KB cells, strongly suggest its interference with fundamental cellular pathways essential for cell survival and proliferation. mdpi.commdpi.com Compounds that induce cytotoxicity often do so by activating programmed cell death, or apoptosis. This can be triggered through various signaling cascades that may involve the modulation of key regulatory proteins.

While the specific pathways modulated by this compound have not been fully elucidated, the induction of cytotoxicity implies an impact on critical cellular processes. It is hypothesized that this compound may initiate apoptosis by causing DNA damage, generating reactive oxygen species (ROS), or disrupting the function of proteins involved in cell cycle regulation. Further research, such as gene expression profiling and proteomic analysis of cells treated with this compound, would be invaluable in pinpointing the precise cellular pathways it affects.

Comparative Mechanistic Studies with Analogues and Other Bioactive Bromotyrosines

This compound belongs to a large family of bromotyrosine-derived natural products, many of which exhibit significant biological activities. nih.gov Comparative studies with its analogues, such as suberedamine B, and other related compounds provide valuable insights into structure-activity relationships and mechanisms of action.

Suberedamine B, which differs from this compound by the methylation of a nitrogen atom, also displays cytotoxic and antibacterial properties. nih.gov A comparative study showed that suberedamine B has a higher cytotoxicity against human leukemia (HL-60) cells compared to this compound. benchchem.com This suggests that the methyl group may enhance cellular uptake or improve binding affinity to the molecular target.

Structure Activity Relationship Sar Studies

Influence of Halogenation Patterns on Bioactivity Spectrum

The presence and pattern of halogenation on the aromatic rings of suberedamine A are fundamental to its bioactivity. The dibromo-substitution on the phenolic rings is a hallmark of many potent bromotyrosine alkaloids.

SAR studies on purpurealidin I, a compound structurally related to this compound, have demonstrated that the presence of two bromine atoms on the tyrosine moiety is essential for its cytotoxic effects. mdpi.com Analogs that were non-halogenated or mono-halogenated were found to be inactive, highlighting the necessity of the dibromo pattern for significant biological activity. mdpi.com Further investigations into other halogenated tyrosine derivatives have revealed that the type of halogen (e.g., bromine versus chlorine) also modulates the bioactivity. scielo.br In a study of L-tyrosine derivatives, brominated compounds exhibited different activity profiles compared to their chlorinated counterparts. scielo.br While direct comparative studies on this compound with different halogens or varying bromination patterns are not extensively documented, the existing evidence from closely related molecules strongly indicates that the specific 3,5-dibromo-substitution pattern is a critical determinant of its potent cytotoxicity. The electron-withdrawing nature and steric bulk of the bromine atoms are thought to be crucial for the molecule's interaction with its pharmacological targets.

| Compound/Analog Type | Halogenation Pattern | Impact on Cytotoxicity | Reference |

| Purpurealidin I Analogs | Dibromo-tyrosine | Essential for activity | mdpi.com |

| Purpurealidin I Analogs | Non-halogenated/Mono-halogenated | Inactive | mdpi.com |

| L-Tyrosine Derivatives | Bromo vs. Chloro substitution | Modulates biological activity | scielo.br |

Contribution of Core Scaffold and Peripheral Moieties to Pharmacological Profile

Research on a series of bromotyrosine alkaloids from the marine sponge Suberea ianthelliformis has emphasized the importance of both the N,N-dimethylaminopropyl group (a peripheral moiety) and the trans-3,5-dibromo p-hydroxycinnamoyl moiety (part of the core) for potent cytotoxicity. mdpi.com Compounds lacking the N,N-dimethylaminopropyl substituent showed significantly reduced activity, underscoring the critical role of this peripheral chain. mdpi.com Similarly, modifications to the core, such as the saturation of a double bond within the cinnamoyl group, also led to decreased cytotoxicity. mdpi.com In studies of purpurealidin I analogs, replacing the extended tyramine (B21549) portion of the molecule with a more compact, directly attached aniline (B41778) group resulted in an improved selectivity for cancer cells over normal cells. mdpi.com This suggests that while the core provides the fundamental framework for activity, the peripheral moieties can be fine-tuned to modulate the potency and selectivity of the pharmacological response. The amide linkages within the this compound scaffold are also considered important for maintaining the correct conformation for target binding. researchgate.net

| Structural Component | Contribution to Pharmacological Profile | Reference |

| N,N-dimethylaminopropyl moiety (Peripheral) | Essential for high cytotoxicity | mdpi.com |

| trans-3,5-dibromo p-hydroxycinnamoyl moiety (Core) | Essential for high cytotoxicity | mdpi.com |

| Tyramine linker (Core) | Influences selectivity; replacement can improve cancer cell selectivity | mdpi.com |

| Amide functionalities (Core) | Believed to be important for structural conformation and activity | researchgate.net |

Future Research Directions and Therapeutic Potential

Exploration of Suberedamine A as a Novel Molecular Scaffold for Drug Discovery

The dimeric bromotyrosine structure of this compound represents a novel molecular scaffold that is a promising starting point for drug discovery. mdpi.com Natural products, particularly those from marine sponges, are a rich source of chemically unique scaffolds that can be used to develop new drugs. rsc.orgbiosolveit.de The inherent bioactivity of the this compound molecule, notably its cytotoxicity against various cancer cell lines, suggests that its core structure is primed for interaction with biological targets. researchgate.netresearchgate.netnih.gov

The process of drug discovery often relies on identifying such novel scaffolds that offer new ways to interact with disease-related proteins and pathways. nih.govnih.gov The first total synthesis of this compound was a critical step, as it ensures a renewable supply of the compound for research and development, freeing scientists from reliance on its extraction from natural sources. rsc.orgmdpi.com Future exploration will likely involve using this synthetic route to create a library of related compounds, where the this compound core is maintained but peripheral chemical groups are altered. This approach allows for a systematic investigation into how the scaffold can be adapted to target different diseases, accelerating the journey from a natural product to a potential clinical candidate. biosolveit.de

Rational Design and Synthesis of this compound Derivatives for Enhanced Efficacy

Building upon its potential as a novel scaffold, the rational design and synthesis of this compound derivatives is a key future direction aimed at enhancing its therapeutic properties. ontosight.ai This strategy, common in modern drug development, uses the natural compound as a template to create new molecules with improved efficacy, better selectivity, and more favorable pharmacokinetic profiles. mdpi.comrsc.orgmdpi.comnih.gov

The initial synthesis of this compound and B provides the foundational chemical knowledge required to begin creating these derivatives. rsc.orgmdpi.com The process involves computational modeling and molecular docking studies to predict how modifications to the this compound structure will affect its binding to specific biological targets. mdpi.com For example, chemists can systematically alter parts of the molecule to increase its potency against cancer cells while reducing its effect on healthy cells.

A crucial aspect of this work is the development of a detailed structure-activity relationship (SAR) profile. researchgate.net By synthesizing a series of derivatives and testing their biological activity, researchers can identify which parts of the molecule are essential for its cytotoxic effects and which can be modified to improve its drug-like properties. nih.gov This methodical approach has been successfully applied to other marine natural products and is expected to yield this compound derivatives with significantly enhanced therapeutic potential. mdpi.comresearchgate.net

Advanced Preclinical Model Development for Deeper Mechanistic Understanding

To translate the initial cytotoxic findings of this compound into a viable therapeutic strategy, the development and use of advanced preclinical models is essential. While early studies have established its activity against cancer cell lines such as murine leukemia L1210 and human epidermoid carcinoma (KB) cells, these two-dimensional (2D) cell cultures provide a limited view of the complex tumor microenvironment. mdpi.comnih.gov

Future research will need to progress to more sophisticated models to gain a deeper mechanistic understanding of how this compound works. This includes the use of three-dimensional (3D) cancer organoids, which more closely mimic the structure and function of actual tumors. Testing this compound and its derivatives on these organoids can provide more accurate predictions of their anti-cancer efficacy.

Integration of Omics Technologies for Comprehensive Biological Profiling (e.g., Proteomics, Metabolomics)

A comprehensive understanding of this compound's biological effects can be achieved through the integration of "omics" technologies. azolifesciences.commdpi.com This systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of how a compound interacts with and alters cellular processes. frontiersin.orgnih.govagronomyjournals.com

Mass spectrometry-based metabolomics has already been employed to analyze the chemical constituents of the Suberea genus of sponges. researchgate.net Applying these techniques to cells or tissues after treatment with this compound can reveal detailed changes in their metabolic pathways.

Similarly, proteomics can identify which proteins and signaling pathways are affected by the compound. researchgate.net For instance, by analyzing changes in protein expression in cancer cells treated with this compound, researchers can pinpoint its direct molecular targets and understand the downstream effects that lead to cell death. googleapis.com Integrating these multi-omics datasets allows for the construction of detailed network models of the drug's mechanism of action, uncovering potential biomarkers for its efficacy and revealing novel therapeutic applications. azolifesciences.comnih.gov

Q & A

Basic Research Questions

Q. What are the primary challenges in isolating suberedamine A from natural sources, and what methodological approaches optimize yield and purity?

- Methodological Answer: Isolation requires multi-step chromatography (e.g., HPLC, size-exclusion) combined with solvent partitioning. Challenges include low natural abundance and structural similarity to co-extracted compounds. To optimize yield, use gradient elution with polar solvents (e.g., methanol-water) and validate purity via NMR and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound, and how can researchers address spectral ambiguities?

- Methodological Answer: High-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC, HMBC) are critical. Ambiguities in NOESY/ROESY data can be resolved by comparing experimental results with computational models (e.g., DFT-based chemical shift predictions) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, and how should controls be designed?

- Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and solvent-only negative controls. Normalize data to cell count or protein concentration to mitigate variability. Replicate experiments across three independent trials .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory reports on this compound’s mechanism of action across studies?

- Methodological Answer: Conduct comparative dose-response studies under standardized conditions (pH, temperature, cell lines). Use pathway-specific inhibitors or CRISPR knockouts to isolate targets. Cross-validate findings with orthogonal methods (e.g., Western blotting alongside RNA-seq) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis, and how can scalability be balanced with stereochemical fidelity?

- Methodological Answer: Employ semi-synthetic routes with enzymatic catalysis for chiral centers. Monitor reaction intermediates via inline FTIR and optimize parameters (temperature, catalyst loading) using Design of Experiments (DoE) frameworks. Validate stereochemistry via X-ray crystallography .

Q. How should researchers prioritize in vivo models for this compound’s therapeutic potential, given discrepancies between rodent and human cell-line data?

- Methodological Answer: Use humanized mouse models or organoids to bridge translational gaps. Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to adjust dosing regimens. Compare transcriptomic profiles across species using pathway enrichment analysis .

Q. What computational tools are effective for predicting this compound’s off-target interactions, and how can false positives be minimized?

- Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) and filter false positives via consensus scoring across multiple algorithms .

Methodological Considerations for Data Analysis

- Handling Contradictory Data : Apply triangulation by integrating results from independent methods (e.g., biochemical assays, omics). Use meta-analysis frameworks to quantify heterogeneity and identify confounding variables .

- Ethical and Feasibility Criteria : Align experimental designs with FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks to ensure rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.